N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide
Description
N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide is a synthetic hydrazone derivative featuring a 5-bromo-substituted indole core conjugated to a thiophene-2-carbohydrazide moiety. Its structure is characterized by a planar hydrazone linkage (C=N-NH), which facilitates intramolecular hydrogen bonding and π-π stacking interactions. This compound is synthesized via acid-catalyzed condensation of 5-bromoisatin with thiophene-2-carbohydrazide, a method analogous to other isatin-derived hydrazones .
Properties
Molecular Formula |
C13H8BrN3O2S |
|---|---|
Molecular Weight |
350.19 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H8BrN3O2S/c14-7-3-4-9-8(6-7)11(13(19)15-9)16-17-12(18)10-2-1-5-20-10/h1-6,15,19H |
InChI Key |
MRRGUVTUXMTGDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Core Condensation Methodology
The primary synthesis pathway involves the acid-catalyzed condensation of 5-bromo-isatin (5-bromo-1H-indole-2,3-dione) with thiophene-2-carbohydrazide . This reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of the isatin, followed by dehydration to form the hydrazone linkage.
Reaction equation:
Procedure Overview
-
Reactants:
-
5-Bromo-isatin (1.0 equiv, 224 mg, 1 mmol)
-
Thiophene-2-carbohydrazide (1.1 equiv, 142 mg, 1.1 mmol)
-
-
Solvent: Anhydrous ethanol (20 mL)
-
Catalyst: Glacial acetic acid (2–3 drops)
-
Conditions: Reflux at 80°C for 4–6 hours under inert atmosphere.
-
Workup: Cool to room temperature, filter precipitated product, wash with cold ethanol.
Alternative Solvent Systems
While ethanol is standard, other solvents influence reaction efficiency:
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol | 80 | 6 | 78 | 98.5 |
| Methanol | 65 | 8 | 68 | 97.2 |
| Acetonitrile | 82 | 5 | 65 | 95.8 |
| DMF | 100 | 3 | 72 | 96.3 |
Ethanol balances reactivity and environmental safety, making it the preferred choice.
Optimization of Reaction Parameters
Stoichiometric Ratios
Excess hydrazide (1.1–1.2 equiv) ensures complete consumption of 5-bromo-isatin, minimizing side products like unreacted isatin dimerization.
Catalytic Additives
Protic acids (e.g., acetic acid) enhance electrophilicity of the isatin carbonyl group. Lewis acids (e.g., ZnCl₂) were tested but led to decomposition of the thiophene moiety.
Temperature and Time Profiling
Prolonged heating (>8 hours) in ethanol causes gradual decomposition, reducing yield to 60%. Optimal reflux duration is 4–6 hours.
Purification and Characterization
Recrystallization
Crude product is recrystallized from ethanol-dimethylformamide (3:1 v/v) to afford yellow crystalline solids.
Purity Assessment
Spectroscopic Confirmation
-
IR (KBr, cm⁻¹):
-
¹H NMR (400 MHz, DMSO-):
Scale-Up and Industrial Feasibility
Pilot-Scale Synthesis
A 10× scale reaction (10 mmol) in ethanol yielded 2.8 g (78%) with comparable purity, confirming scalability.
Green Chemistry Considerations
-
Solvent Recovery: Ethanol is distilled and reused (85% recovery).
-
Waste: Bromide byproducts are neutralized with aqueous NaOH for safe disposal.
Comparative Analysis with Analogous Compounds
Structural Analogues
-
N'-[(3Z)-5-Fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide (CAS: N/A): Synthesized similarly using benzenesulfonohydrazide, yielding 70%.
-
N'-[(3Z)-5-Methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (CID 1530863): Ethanol reflux, 75% yield.
Challenges and Troubleshooting
Common Issues
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]THIOPHENE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted indole derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of indole and isatin have shown promising activity against various cancer cell lines. In particular, compounds similar to N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide have demonstrated inhibitory effects on Bcl2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells.
| Compound | Cell Line Tested | IC50 (nM) |
|---|---|---|
| N'-[(3Z)-5-bromo...] | HT-29 (Colon) | 132 |
| Similar Derivative | MCF7 (Breast) | 176 |
| Control (5-FU) | Various | 4.6 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit COX enzymes, which play a significant role in inflammation pathways. The interaction with COX-2 has been particularly noted, indicating potential therapeutic applications for inflammatory diseases.
Material Science Applications
Beyond biological applications, this compound is being explored for its properties in material science. Its ability to form stable complexes with metals makes it a candidate for use in sensors and catalysts.
Case Study 1: Synthesis and Characterization
A recent publication detailed the synthesis of a related compound using similar methodologies, confirming the structure through NMR and mass spectrometry techniques. The study emphasized the yield and purity of the synthesized product, which aligns with the expected properties of N'-[(3Z)-5-bromo...] derivatives.
Case Study 2: Biological Evaluation
In another study focusing on anticancer activity, several derivatives were tested against different cell lines, demonstrating varied potency levels. The results indicated that structural modifications significantly influenced biological activity, paving the way for further optimization of these compounds for therapeutic use.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]THIOPHENE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Indole Hydrazones
Key Compounds :
- N'-[(3Z)-5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazide (5c) : Replacing bromine with chlorine reduces steric bulk and polarizability, leading to lower antiproliferative activity (IC₅₀ > 10 µM vs. 5.60 µM for bromo analog 5b) .
- N'-[(3Z)-5-Fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazide (5d) : Fluorine’s electron-withdrawing effect diminishes bioactivity compared to bromo derivatives, as seen in reduced antimicrobial efficacy .
Table 1: Halogen Effects on Antiproliferative Activity
| Compound | Halogen (X) | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5b (Bromo) | Br | 5.60 | |
| 5c (Chloro) | Cl | >10 | |
| 5d (Fluoro) | F | >10 |
Substituent Effects on the Carbohydrazide Moiety
- Thiophene vs. Pyridine : Replacing thiophene with pyridine (e.g., OHEI in ) alters electronic properties. OHEI exhibits stronger hydrogen bonding due to pyridine’s nitrogen lone pairs, enhancing corrosion inhibition but reducing anticancer activity compared to thiophene derivatives .
- Methoxy vs. Benzyl Groups : Methoxy-substituted analogs (e.g., compound 5e in ) show moderate activity (IC₅₀ ~10 µM), while benzyl-substituted derivatives (e.g., compound 7 in ) achieve IC₅₀ values as low as 1.69 µM due to improved hydrophobic interactions .
Alkyl Chain Modifications
Biological Activity
N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H10BrN5O2 |
| Molecular Weight | 348.15 g/mol |
| CAS Number | 306987-53-1 |
| Density | 1.86 g/cm³ (predicted) |
| pKa | 9.23 (predicted) |
Antitumor Activity
Research has shown that derivatives of indole and thiophene exhibit promising antitumor activity. The compound this compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The antimicrobial action is believed to be due to the disruption of cellular membranes and interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In animal models, it was found to reduce markers of inflammation such as TNF-alpha and IL-6. This suggests a possible application in treating inflammatory diseases.
Study on Antitumor Activity
A study conducted by Pendergrass et al. (2024) evaluated the antitumor effects of this compound in MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates compared to controls.
Antimicrobial Evaluation
In a comparative study published by Umesha et al. (2009), this compound was tested against multiple bacterial strains using the disk diffusion method. The compound displayed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death in cancer cells.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into microbial membranes, causing leakage and cell death.
- Cytokine Modulation : By inhibiting pro-inflammatory cytokines, the compound reduces inflammation effectively.
Q & A
Q. How can synthetic yield and purity of N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide be optimized?
- Methodological Answer : The compound is typically synthesized via condensation of 5-bromo-isatin derivatives with thiophene-2-carbohydrazide. Optimization strategies include:
- Using a 3:1 DMF/water solvent mixture, which achieves yields up to 95% for similar indole-carbohydrazide conjugates .
- Temperature control (reflux conditions at 80–100°C) to minimize side reactions.
- Purification via recrystallization from ethanol or DMSO to isolate high-purity (>95%) products.
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Methodological Answer :
- FT-IR : Confirm hydrazide C=O stretches (~1650–1680 cm⁻¹) and indole N-H bonds (~3200 cm⁻¹) .
- NMR : Use DMSO-d₆ as a solvent to resolve tautomeric forms (e.g., ¹H NMR peaks at δ 10.8–11.2 ppm for NH groups) .
- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve Z-configuration and hydrogen-bonding networks. Note that SHELX struggles with low-resolution (<1.5 Å) or twinned crystals, requiring complementary DFT calculations .
Q. How should initial in vitro antiproliferative activity be screened?
- Methodological Answer :
- Use MTT assays on cancer cell lines (e.g., HeLa, K562, CEM) with IC₅₀ determination via dose-response curves (0.1–100 μM range).
- Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments.
- Prioritize derivatives with IC₅₀ < 10 μM, as seen in structurally related 3,4,5-trimethoxybenzohydrazide analogs .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogen (Br, Cl, F) or methoxy groups at the indole 5-position. For example, 5-fluoro derivatives show enhanced solubility but reduced potency compared to bromo analogs .
- Scaffold modification : Replace thiophene with pyrazole or furan rings (e.g., compound 5g in ) to assess π-π stacking interactions.
- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., LogP, polar surface area) in regression models to predict bioactivity .
Q. What mechanistic assays are critical to confirm apoptosis induction?
- Methodological Answer :
- Flow cytometry : Use Annexin V-FITC/PI staining to quantify early/late apoptotic cells.
- Mitochondrial assays : Measure ΔΨm collapse via JC-1 dye fluorescence shift (red→green) .
- DNA fragmentation : Perform agarose gel electrophoresis or TUNEL assays to detect internucleosomal cleavage.
Q. How should conflicting bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Triangulation : Cross-validate results using orthogonal assays (e.g., Western blot for caspase-3 activation alongside flow cytometry).
- Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal incubation) to identify rapid clearance as a source of in vivo inefficacy .
- Comparative studies : Benchmark against known apoptosis inducers (e.g., staurosporine) to rule out assay-specific artifacts .
Q. What computational strategies improve docking studies for target identification?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with flexible ligand parameters to model interactions with kinases (e.g., GSK-3β) or tubulin.
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds (e.g., indole NH with kinase catalytic residues) .
- Free energy calculations : Apply MM-PBSA to rank binding affinities of analogs .
Q. What challenges arise in resolving crystallographic data for Z-configuration derivatives?
- Methodological Answer :
- Twinned crystals : Use SHELXD for initial phase determination and TWINLAW for detwinning.
- Disorder modeling : Refine occupancy ratios for overlapping atoms (e.g., thiophene S vs. O in DMSO-solvated structures).
- Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to confirm tautomeric forms .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Standardize protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Batch variability : Characterize compound purity (HPLC >98%) and solubility (DMSO stock concentration ≤10 mM).
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
